Atranorin is a depside lichen metabolite that has been found in S. alpinum and has diverse biological activities. It is active against the bacteria B. cereus, B. subtilis, S. aureus, S. faecalis, P. vulgaris, L. monocytogenes, and A. hydrophila (MICs = 1.67, 0.38, 26.7, 13.4, 3.34, 9.83, and 1.67 mM, respectively), the fungi C. albicans and C. glabrata (MIC = 26.7 mM for both), as well as the mycobacterium M. aurum (MIC = 250 µg/ml). Atranorin is cytotoxic to A270, HL-60, and Jurkat cancer cells (IC50s = 197.9, 93.5, and 181.6 µM, respectively) but not HeLa, MCF-7, SK-BR-3, or HT-29 cancer cells (IC50s = >200 µM). It inhibits acetic acid-induced writhing in mice when administered orally at doses of 200 and 400 mg/kg. Atranorin (200 and 400 mg/kg, p.o.) also reduces paw licking and biting in the second, but not first, phase of the formalin test when administered 30 minutes prior to formalin in mice. Atranorin is a carbonyl compound.
Related Compounds
Chloroatranorin
Compound Description: Chloroatranorin is a depside, a type of lichen secondary metabolite, and is structurally similar to Atranorin with the addition of a chlorine atom. It exhibits antimicrobial activity, particularly against Gram-positive bacteria. It also displays antibiofilm activity. [, , ]
Relevance: Chloroatranorin is often found alongside Atranorin in lichens and shares a similar biosynthetic pathway. The presence or absence of Chloroatranorin can be used to distinguish between different lichen species or chemotypes. While both compounds have antimicrobial properties, Chloroatranorin is sometimes reported to have stronger activity. [, , ]
Barbatic Acid
Compound Description: Barbatic acid is a depside found in various lichen species. It is structurally similar to Atranorin, sharing a common β-orcinol core structure. [, , ]
Relevance: Barbatic acid and Atranorin frequently co-occur in lichen species. Their biosynthetic pathways are closely linked, with some enzymes potentially acting on both molecules. The presence of Barbatic acid alongside Atranorin can provide insights into the chemotaxonomic relationships between different lichens. [, , ]
Diffractaic Acid
Compound Description: Diffractaic acid is a β-orcinol depsidone found in certain lichen species. It is structurally similar to Atranorin, differing in the presence of a lactone ring connecting the two aromatic rings. []
Relevance: Diffractaic acid and Atranorin are both secondary metabolites produced by lichens, and their presence can be used for chemotaxonomic purposes. The occurrence of Diffractaic acid as a major compound alongside Atranorin highlights the diversity of secondary metabolites within a single lichen species. []
Fumarprotocetraric Acid
Compound Description: Fumarprotocetraric acid is a depsidone found in many lichen species. It is known to have antimicrobial and anti-inflammatory activities. [, , ]
Relevance: Fumarprotocetraric acid often co-occurs with Atranorin in lichens. While both compounds possess biological activities, studies suggest that their combined presence might enhance their effects. Specifically, Fumarprotocetraric acid might play a facilitator role in Atranorin's antinociceptive activity. []
Usnic Acid
Compound Description: Usnic acid is a dibenzofuran derivative found in many lichen species, known for its potent antimicrobial, antiviral, and anti-inflammatory activities. [, , ]
Relevance: Usnic acid often co-occurs with Atranorin in lichens, and both contribute to the biological activities of lichen extracts. Although structurally different, they often work synergistically, potentially enhancing their individual effects. [, , ]
Olivetoric Acid
Compound Description: Olivetoric acid is a depside found in some lichen species. It exhibits antimicrobial activity, particularly against Gram-positive bacteria. [, ]
Relevance: Olivetoric acid, like Atranorin, belongs to the depside class of lichen secondary metabolites. Their co-occurrence in certain species and their shared biosynthetic origins make them significant in chemotaxonomy. Both compounds contribute to the antimicrobial properties of lichen extracts. [, ]
Physodic Acid
Compound Description: Physodic acid is a depsidone found in specific lichen species and is known for its antimicrobial properties. [, ]
Relevance: Physodic acid and Atranorin often co-exist in the same lichen species, contributing to their biological activities. While structurally distinct, both demonstrate antimicrobial effects, highlighting the diverse chemical defenses employed by lichens. [, ]
Methyl β-Orcinol Carboxylate
Compound Description: Methyl β-orcinol carboxylate is a simple orsellinic acid derivative, acting as a precursor in the biosynthesis of various lichen depsides and depsidones, including Atranorin. [, ]
Relevance: As a direct precursor to Atranorin, Methyl β-orcinol carboxylate plays a crucial role in understanding its biosynthesis. The accumulation and regulation of this compound can provide insights into the environmental factors influencing Atranorin production in lichens. [, ]
Stictic Acid
Compound Description: Stictic acid is a depsidone found in several lichen species and is known for its antimicrobial and cytotoxic activities. [, , ]
Relevance: Stictic acid and Atranorin frequently co-occur in lichen species. While both compounds possess biological activities, their presence and relative abundance can help differentiate lichen chemotypes. Their co-occurrence also suggests a complex interplay of biosynthetic pathways. [, , ]
Norstictic Acid
Compound Description: Norstictic acid is a depsidone found in various lichen species. It exhibits antimicrobial and cytotoxic activities. [, ]
Relevance: Norstictic acid and Atranorin are both secondary metabolites produced by lichens. Their co-occurrence, along with other related compounds like Stictic acid, provides valuable information for chemotaxonomic classification within certain lichen groups. [, ]
4-O-Demethylbarbatic Acid
Compound Description: 4-O-Demethylbarbatic acid is a depside and a precursor in the biosynthesis of barbatic acid, a compound often found alongside Atranorin in lichens. []
Relevance: The identification of 4-O-Demethylbarbatic acid in the heterologous expression of the putative Atranorin PKS gene (atr1) suggests a shared biosynthetic pathway between Atranorin and barbatic acid. This finding sheds light on the enzymatic mechanisms involved in depside formation in lichens. []
Atraric Acid
Compound Description: Atraric acid is a product of Atranorin degradation in the presence of methanol. []
Relevance: The breakdown of Atranorin into Atraric acid highlights the compound's instability under specific conditions, particularly in methanol. This knowledge is crucial for selecting appropriate extraction and storage methods to accurately quantify Atranorin in research. []
Methyl Haemmatommate
Compound Description: Methyl Haemmatommate, alongside Atraric acid, is a product of Atranorin degradation in methanol, indicating a breakdown pathway for Atranorin. []
Relevance: The identification of Methyl Haemmatommate as a degradation product emphasizes the importance of considering solvent effects when working with Atranorin. This knowledge is crucial to prevent misinterpretations of chemical analysis results, especially when comparing data from different studies. []
Salazinic Acid
Compound Description: Salazinic Acid is a depsidone found in certain lichen species, known for its antioxidant and potential anticancer activities. []
Relevance: Although structurally different from Atranorin, Salazinic acid highlights the diversity of bioactive compounds found in lichens. Both compounds demonstrate the potential of lichen-derived metabolites for pharmaceutical applications, particularly as antioxidants and anticancer agents. []
Gyrophoric Acid
Compound Description: Gyrophoric Acid is a tridepside found in some lichen species and is known for its antioxidant and antimicrobial activities. [, , ]
Relevance: Gyrophoric acid, while structurally different from Atranorin, highlights the variety of bioactive compounds found in lichens. This compound, like Atranorin, showcases the potential of lichen-derived metabolites for their antioxidant and antimicrobial properties. [, , ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
AZD 3965 is a potent inhibitor of monocarboxylate transporter 1 (MCT1; Ki = 1.6 nM), killing tumor cells that are reliant on glycolysis by blocking lactate transport. It displays six-fold selectivity for MCT1 over MCT2 and is without effect against MCT4 at 10 µM. AZD 3965 increases intratumor lactate levels and decreases tumor growth in mice bearing COR-L103 small cell lung cancer (SCLC) xenografts. AZD 3965 also enhances radiosensitivity in mice with SCLC xenografts. AZD3965 is a selective inhibitor of monocarboxylate transporter 1 (MCT1) with a binding affinity of 1.6 nM, is 6 fold selective over MCT2 and does not inhibit MCT4 at 10 μM. In vivo, AZD3965 is well tolerated and induces a dose and time dependent accumulation of lactate in the tumours, suppresses tumour growth and in the Raji model potentiates the effects of Rituxan, doxorubicin and bendamustine. The selective inhibition of lactate transport by the MCT1 inhibitor AZD3965 offers an novel mechanism for targeting the metabolic phenotype in tumours that preferentially express MCT1.
AZD-4573 is a selective, short-acting inhibitor of the serine/threonine cyclin-dependent kinase 9 (CDK9), the catalytic subunit of the RNA polymerase II (RNA Pol II) elongation factor positive transcription elongation factor b (PTEF-b; PTEFb), with potential antineoplastic activity. Upon intravenous administration, AZD4573 binds to and blocks the phosphorylation and kinase activity of CDK9, thereby preventing PTEFb-mediated activation of RNA Pol II, leading to the inhibition of gene transcription of various anti-apoptotic proteins.
AZD 4635 is an adenosine A2 receptor antagonist (Ki = 1.7 nM for the human receptor). It inhibits adenosine-induced cAMP production in CHO cells expressing the human A2 receptor (IC50 = 0.79 μM) and reverses suppression of IFN-γ secretion induced by 5'-N-ethylcarboxamidoadenosine (NECA;) in CD8+ T cells. AZD 4635 reduces tumor growth when administered alone and in combination with checkpoint inhibitors in syngeneic mouse tumor models. AZD-4635, also known as HTL-1071, is an orally available, small molecule adenosine A2A receptor antagonist.